tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
Overview
Description
Pyrido[3,4-d]pyrimidines are an important class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrido[3,4-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate” would involve additional functional groups attached to this core structure.Chemical Reactions Analysis
The chemical reactions involving pyrido[3,4-d]pyrimidines can vary widely depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Pyrido[3,4-d]pyrimidines, in general, are stable compounds .Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrimidine Derivatives : The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate has been studied, resulting in the synthesis of derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This research highlights the potential for synthesizing biologically active compounds from these pyrimidine derivatives (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Exploring Chemical Reactivity : The reactivity of 7-amino-3-tert-butyl-4oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, a related compound, was explored, indicating the potential for creating various derivatives and studying their properties (Mironovich & Shcherbinin, 2014).
X-ray and DFT Analyses : Studies involving tert-butyl derivatives have included detailed X-ray and DFT analyses, providing insights into their molecular and crystal structures. This research contributes to understanding the structural characteristics of similar pyridine derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Mechanisms
Cyclocondensation Reactions : The cyclocondensation of tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates has been investigated, leading to the production of tert-butyl thiazolo[3,2-c]pyrimidine-8-carboxylates, revealing versatile chemical reaction pathways (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).
Hydrogen-Bonded Structures : Research on similar compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, has demonstrated the formation of hydrogen-bonded structures, which is significant for understanding the behavior of similar pyridine derivatives in various conditions (Dong, Yun, Suh, Ahn, & Ha, 1999).
Synthesis from Quinic Acid : The compound has been used as a precursor in the synthesis of anellated carbasugars from quinic acid, indicating its role in complex organic syntheses (Herrera, Feist, Michalik, Quincoces, & Peseke, 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-methylsulfanyl-5-oxo-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-13(2,3)19-12(18)16-6-9-8(10(17)7-16)5-14-11(15-9)20-4/h5H,6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRRGXPJTWPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(=O)C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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